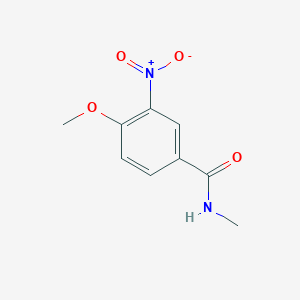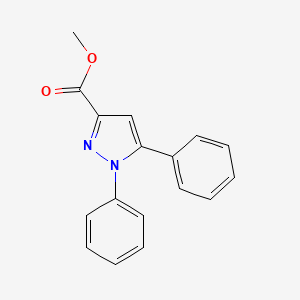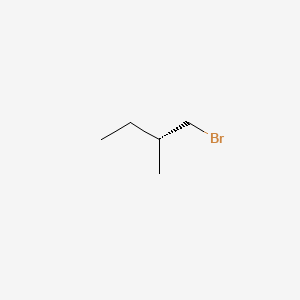
(R)-1-Bromo-2-methylbutane
Vue d'ensemble
Description
®-1-Bromo-2-methylbutane is an organic compound with the molecular formula C5H11Br. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is commonly used in organic synthesis and serves as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ®-1-Bromo-2-methylbutane can be synthesized through several methods. One common method involves the bromination of 2-methylbutane using bromine (Br2) in the presence of light or a radical initiator. The reaction proceeds via a free radical mechanism, resulting in the formation of the desired bromoalkane.
Industrial Production Methods: In industrial settings, ®-1-Bromo-2-methylbutane is typically produced through the halogenation of 2-methylbutane. The process involves the use of bromine and a suitable catalyst to achieve high yields and purity. The reaction conditions are carefully controlled to minimize side reactions and ensure the selective formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: ®-1-Bromo-2-methylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-).
Elimination Reactions: Under certain conditions, ®-1-Bromo-2-methylbutane can undergo elimination reactions to form alkenes. This typically involves the use of a strong base, such as potassium tert-butoxide (KOtBu), to remove a hydrogen atom and the bromine atom, resulting in the formation of an alkene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions are often carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetone, to enhance the reactivity of the nucleophile.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are commonly used to promote elimination reactions.
Major Products Formed:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with hydroxide ions, the product is 2-methyl-2-butanol.
Elimination Reactions: The major product is typically an alkene, such as 2-methyl-2-butene.
Applications De Recherche Scientifique
®-1-Bromo-2-methylbutane has several applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Chiral Synthesis: Due to its chiral nature, ®-1-Bromo-2-methylbutane is used in the synthesis of enantiomerically pure compounds, which are important in the development of drugs and other biologically active molecules.
Mechanistic Studies: This compound is used in mechanistic studies to investigate reaction pathways and intermediates in organic reactions.
Mécanisme D'action
The mechanism of action of ®-1-Bromo-2-methylbutane primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound susceptible to attack by nucleophiles. The reaction proceeds through the formation of a transition state, where the nucleophile forms a bond with the carbon atom, displacing the bromine atom.
Comparaison Avec Des Composés Similaires
1-Bromo-2-methylpropane: This compound is similar in structure but lacks the chiral center present in ®-1-Bromo-2-methylbutane.
1-Bromo-3-methylbutane: Another similar compound, differing in the position of the bromine atom on the carbon chain.
Uniqueness: ®-1-Bromo-2-methylbutane is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its reactivity and selectivity in nucleophilic substitution and elimination reactions also distinguish it from other bromoalkanes.
Propriétés
IUPAC Name |
(2R)-1-bromo-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVLZBNEPALHIO-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99032-67-4 | |
| Record name | 1-Bromo-2-methylbutane, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099032674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-BROMO-2-METHYLBUTANE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08773JMM5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




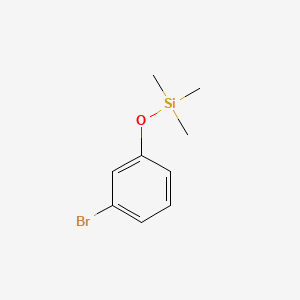
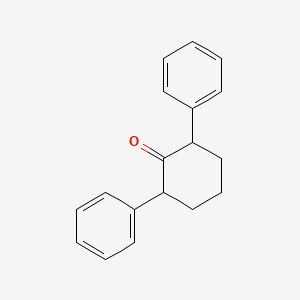
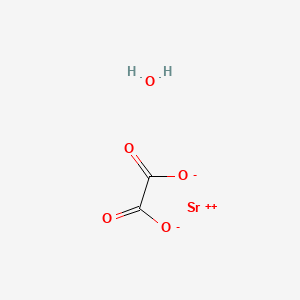


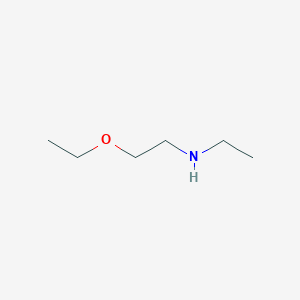
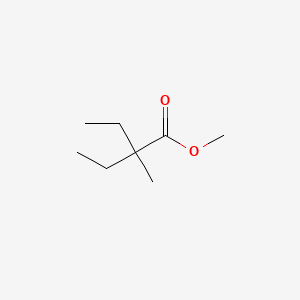
![Benzo[c]isothiazol-3-amine](/img/structure/B1595438.png)
